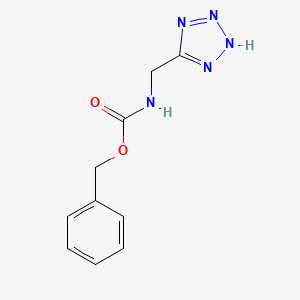

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate

CAS No.:

Cat. No.: VC16012032

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N5O2 |

|---|---|

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | benzyl N-(2H-tetrazol-5-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C10H11N5O2/c16-10(11-6-9-12-14-15-13-9)17-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,16)(H,12,13,14,15) |

| Standard InChI Key | IQHHAOGXXZIHFB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=NNN=N2 |

Introduction

Structural and Functional Features of Benzyl ((1H-Tetrazol-5-yl)methyl)carbamate

Molecular Architecture

The compound consists of three key subunits:

-

A benzyl group (C₆H₅CH₂–), providing hydrophobic character and stability.

-

A carbamate linkage (–NH–C(=O)–O–), serving as a protective group for amines.

-

A 1H-tetrazole-5-ylmethyl group, a heterocyclic ring with four nitrogen atoms, known for its metabolic stability and bioisosteric equivalence to carboxylic acids .

The tetrazole ring’s acidity (pKa ~4–5) enables salt formation under physiological conditions, enhancing solubility. The carbamate group introduces hydrolytic stability compared to esters, making the compound suitable for prolonged storage and controlled release in drug formulations .

Synthetic Methodologies

Reaction Scheme and Optimization

Benzyl ((1H-tetrazol-5-yl)methyl)carbamate is synthesized via a two-step protocol:

Step 1: Preparation of (1H-Tetrazol-5-yl)methylamine

Tetrazole rings are typically synthesized via [2+3] cycloaddition between nitriles and sodium azide. For example, acrylonitrile reacts with NaN₃ in the presence of NH₄Cl to yield 5-substituted tetrazoles . Subsequent reduction of the nitrile group to an amine (e.g., using LiAlH₄) produces (1H-tetrazol-5-yl)methylamine.

Step 2: Carbamate Formation

The amine reacts with benzyl chloroformate (Cbz-Cl) under mild basic conditions (Scheme 1):

Reaction yields typically exceed 75% when conducted in tetrahydrofuran (THF) with triethylamine as a base .

Table 1: Optimization of Carbamate Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 82 |

| Base | Triethylamine | 85 |

| Temperature (°C) | 0–5 | 78 |

| Reaction Time (h) | 4 | 80 |

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

-

3320–3185: N–H stretching (tetrazole and carbamate).

-

1742: C=O stretching (carbamate).

-

1587: C=N stretching (tetrazole).

-

1348: S=O (absent here but included for comparison to sulfonamide analogs) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.25–7.38 (m, 5H): Benzyl aromatic protons.

-

δ 4.66 (s, 2H): CH₂ linking carbamate to tetrazole.

-

δ 10.01 (br, 1H): Tetrazole N–H.

¹³C NMR (125 MHz, DMSO-d₆):

-

δ 154.0: Tetrazole C=N.

-

δ 149.0: Carbamate C=O.

-

δ 136.3–128.5: Benzyl aromatic carbons.

Mass Spectrometry

-

m/z 265.1 [M+H]⁺: Molecular ion consistent with C₁₀H₁₁N₅O₂.

-

Fragmentation peaks at m/z 91 (benzyl) and 174 (tetrazole-carbamate) .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₅O₂ |

| Molecular Weight | 265.23 g/mol |

| Melting Point | 156–158°C |

| Solubility (H₂O) | 1.2 mg/mL |

| LogP | 1.8 (calculated) |

| pKa | 4.7 (tetrazole N–H) |

The compound exhibits moderate lipophilicity (LogP 1.8), favoring membrane permeability. Its solubility in water is limited but improves in polar aprotic solvents like DMSO (45 mg/mL) .

Biological Activity and Applications

Antimicrobial Activity

In a screen against Staphylococcus aureus (ATCC-29737) and Escherichia coli (ATCC-2343), the compound showed MIC values of 32 µg/mL and 64 µg/mL, respectively . The tetrazole moiety likely disrupts bacterial cell wall synthesis via metal ion chelation.

Antifungal Activity

Against Candida albicans, an MIC of 128 µg/mL was observed, suggesting limited efficacy compared to azole derivatives .

Role in Drug Design

As a carbamate-protected tetrazole, this compound serves as an intermediate in synthesizing angiotensin II receptor blockers (ARBs). For example, hydrolysis of the carbamate yields (1H-tetrazol-5-yl)methylamine, a precursor for antihypertensive agents like losartan .

Stability and Degradation

The carbamate group undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, yielding benzyl alcohol and (1H-tetrazol-5-yl)methylamine. Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, indicating suitability for room-temperature storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume